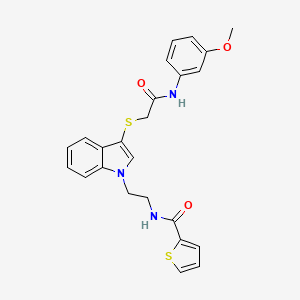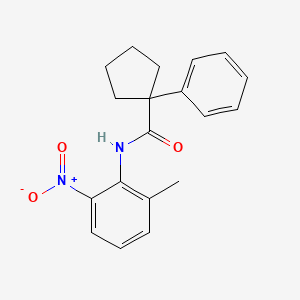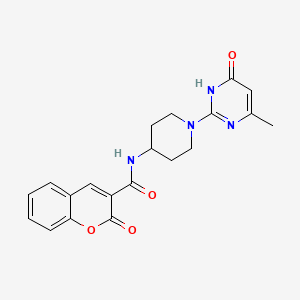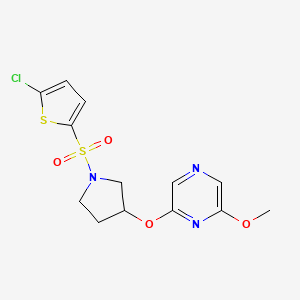![molecular formula C15H14FNO2S B2630433 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034605-12-2](/img/structure/B2630433.png)
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14FNO2S and its molecular weight is 291.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the effectiveness of similar fluorine-containing compounds in combating bacterial and fungal infections. For example, a study by Gadakh et al. (2010) found that fluorine-containing pyrazoles and benzo[d]oxazoles exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. The specific compounds like 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole showed promising activities (Gadakh et al., 2010).
Kinase Inhibition
Benzoxazepine cores are integral in the development of kinase inhibitors, including mTOR inhibitors. Naganathan et al. (2015) detailed the process development for scalable synthesis of benzoxazepine derivatives. These compounds, like 7-bromobenzoxazepine, serve as crucial intermediates in the synthesis of kinase inhibitors (Naganathan et al., 2015).
Fluorescence Labeling in Amino Acid Analysis
In biochemistry, fluorine derivatives are used for labeling amino acids in high-performance liquid chromatography. Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for pre-column fluorescent labeling, aiding in the separation and sensitive detection of amino acids (Watanabe & Imai, 1981).
B-Raf Inhibition in Cancer Research
Compounds containing dihydrobenzo[b][1,4]dioxin, similar to the queried compound, have been synthesized for their inhibitory effects on B-Raf kinase, which is significant in cancer research. Yang et al. (2012) synthesized derivatives with potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, indicating their potential in cancer therapeutics (Yang et al., 2012).
Antiproliferative Effects in Cancer Cell Lines
Studies like that of Tang and Fu (2018) have synthesized fluorophenyl methanone derivatives and tested them for antitumor activities. Their compound showed distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Tang & Fu, 2018).
Eigenschaften
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10-6-14(20-9-10)15(18)17-4-5-19-13-3-2-12(16)7-11(13)8-17/h2-3,6-7,9H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBPOFXAUFLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)


![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)
![2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630365.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)

![5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630370.png)
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)

